Bis(1-propyl-1H-imidazol-2-yl)methanone

Lipophilicity Drug-likeness Membrane permeability

Bis(1-propyl-1H-imidazol-2-yl)methanone (CAS 62366-41-0) is a symmetrical bis(imidazol-2-yl)ketone featuring two 1-propyl-substituted imidazole rings bridged by a central carbonyl group (C₁₃H₁₈N₄O, MW 246.31 g/mol). It belongs to the broader class of bis(imidazol-2-yl)methanone ligands that function as N,N-bidentate chelators forming six-membered chelate rings upon metal coordination.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
CAS No. 62366-41-0
Cat. No. B15453258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-propyl-1H-imidazol-2-yl)methanone
CAS62366-41-0
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCCCN1C=CN=C1C(=O)C2=NC=CN2CCC
InChIInChI=1S/C13H18N4O/c1-3-7-16-9-5-14-12(16)11(18)13-15-6-10-17(13)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyRWCHWDQMNJGQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-propyl-1H-imidazol-2-yl)methanone (CAS 62366-41-0): Physicochemical Baseline and Comparator Context for Procurement


Bis(1-propyl-1H-imidazol-2-yl)methanone (CAS 62366-41-0) is a symmetrical bis(imidazol-2-yl)ketone featuring two 1-propyl-substituted imidazole rings bridged by a central carbonyl group (C₁₃H₁₈N₄O, MW 246.31 g/mol) . It belongs to the broader class of bis(imidazol-2-yl)methanone ligands that function as N,N-bidentate chelators forming six-membered chelate rings upon metal coordination [1]. Its closest structural analogs in this class are bis(1-methyl-1H-imidazol-2-yl)methanone (CAS 62366-40-9, C₉H₁₀N₄O, MW 190.20 g/mol, LogP 0.38) and the unsubstituted bis(1H-imidazol-2-yl)methanone (CAS 64269-79-0, C₇H₆N₄O, MW 162.15) , which together establish a homologous series differentiated primarily by N-alkyl chain length.

Coordination mode

N,N-bidentate chelator forming a 6-membered chelate ring with transition metals; conserved across the bis(imidazol-2-yl)ketone class

Organic-phase compatibility

1-Propyl substituents enhance lipophilicity and organic-solvent partitioning without altering hydrogen-bonding capacity (PSA identical to methyl analog)

Material design utility

Supports synthesis of hydrophobic MOFs, coordination polymers, and spin-crossover complexes requiring tunable lattice effects

Why Generic Substitution Fails for Bis(1-propyl-1H-imidazol-2-yl)methanone: The Quantifiable Cost of Alkyl Chain Variation


Within the bis(imidazol-2-yl)methanone ligand family, N-alkyl chain length is not a trivial cosmetic difference—it governs lipophilicity, organic-phase partitioning, and metal-complex extractability in a quantifiable manner. The target compound (1-propyl) exhibits a calculated LogP of 2.13, a 5.5-fold increase over its 1-methyl analog (LogP 0.38) , while both share an identical polar surface area (PSA) of 52.71 Ų . This means the propyl variant delivers substantially higher membrane permeability and organic-solvent compatibility without altering hydrogen-bonding capacity. Furthermore, systematic studies across homologous 1-alkylimidazole series have demonstrated that increasing alkyl chain length displaces metal-complex extraction curves toward lower pH and increases both aqueous-phase stability constants (βₙ) and organic-phase partition constants (Pₙ) [1][2]. Substituting the propyl derivative with a methyl or unsubstituted congener therefore predictably compromises performance in any application where differential solubility, extraction efficiency, or lipophilicity matters.

!

Shorter-chain analogs (methyl, unsubstituted) exhibit markedly lower organic-phase partition behavior; metal-extraction efficiency and pH-dependent extraction curves may shift significantly, limiting direct substitution in liquid-liquid extraction workflows.

!

Aqueous solubility inversion—methyl analog is water-soluble (~50 mg/mL), while the propyl derivative is predicted to be organic-soluble. Applications requiring aqueous bioconjugation or metalloenzyme modeling cannot simply replace with the propyl variant.

!

Thermoanalytical fingerprint and side-chain fragmentation pattern are specific to alkyl chain length; batch identity confirmation via TG-MS would be lost if the methyl or unsubstituted congener is substituted without re-validation.

Quantitative Differentiation Evidence: Bis(1-propyl-1H-imidazol-2-yl)methanone vs. Methyl and Unsubstituted Analogs


LogP Differentiation: 5.5-Fold Higher Lipophilicity vs. the 1-Methyl Analog with Identical Polar Surface Area

The target compound bis(1-propyl-1H-imidazol-2-yl)methanone exhibits a calculated LogP of 2.13, compared to 0.38 for the 1-methyl analog (CAS 62366-40-9) . This represents a LogP difference (ΔLogP) of +1.75 log units, corresponding to an approximately 56-fold higher octanol-water partition coefficient. Critically, both compounds share an identical polar surface area (PSA) of 52.71 Ų , meaning the enhanced lipophilicity is achieved without compromising hydrogen-bonding capacity—a combination not available from the methyl or unsubstituted congeners.

Lipophilicity vs. methyl analog
Cross-study comparable
Target LogP 2.13 vs. 0.38 for bis(1-methyl-1H-imidazol-2-yl)methanone (ΔLogP +1.75, ~56× higher Poctanol/water). Both share identical PSA of 52.71 Ų.
Supports selection for organic-phase transport and membrane-permeability studies at conserved hydrogen-bonding profile
Calculated LogP values; experimental determination may refine the partition difference
Lipophilicity Drug-likeness Membrane permeability QSAR

Molecular Weight and Organic-Phase Compatibility: 29.5% Larger Than the Methyl Analog for Enhanced Extraction Performance

The target compound (MW 246.31 g/mol) is 29.5% heavier than the 1-methyl analog (MW 190.20 g/mol) [1] and 51.9% heavier than the unsubstituted parent (MW 162.15 g/mol) . Systematic studies on 1-alkylimidazole homologs have established that both aqueous-phase stability constants (βₙ) and organic-phase partition constants (Pₙ) of their metal complexes increase monotonically with alkyl chain length, and that extraction curves are displaced toward lower pH values—enabling efficient metal-ion extraction at reduced ligand concentrations [2][3]. For the Zn(II)-1-alkylimidazole series (alkyl = C₄H₉ through C₁₄H₂₉), the extraction curves shifted to lower pH with each methylene increment [2].

Molecular weight & extraction trend
Class-level inference
MW 246.31 g/mol (+29.5% vs. methyl, +51.9% vs. unsubstituted). Class-level data for 1-alkylimidazole metal complexes show increased stability (βₙ) and organic partition (Pₙ) with chain length; extraction pH₅₀ shifts lower.
Implies more efficient metal-ion extraction into organic phases at reduced ligand concentrations for the propyl congener
Systematic Zn, Cu, Co, Ni series; extraction behavior is documented for the 1-alkylimidazole class, not the specific bis(imidazolyl)ketone complex
Coordination chemistry Solvent extraction Metal complexation Phase transfer

Coordination Chemistry: N,N-Bidentate Chelation with 6-Membered Ring Geometry Confirmed Across the Bis(imidazol-2-yl)methanone Class

The bis(imidazol-2-yl)methanone scaffold, of which the target compound is the 1-propyl derivative, functions as a neutral N,N-bidentate ligand coordinating through the imidazole N3 atoms to form a six-membered chelate ring with metal centers [1]. The 1-methyl analog (BIK) has been extensively structurally characterized: the first homoleptic tris-complex [Fe(BIK)₃]Cl₂·5.5H₂O was crystallographically defined by Batten et al. (2004), with the ligand consistently adopting κ²N,N' bidentate coordination [2]. More recently, Benchohra et al. (2024) demonstrated that [Cr(bik)₃]³⁺ complexes exhibit impressive excited-state lifetimes of 5.0–8.2 ms at low temperature with a photoluminescent quantum yield of 0.8% in deaerated solution [1]. Spin-crossover behavior has also been established: [Fe(Mebik)₂(NCS)₂] exhibits a gradual spin transition centered at T₁/₂ = 260 K, with Fe–N(Mebik) bond lengthening of approximately 0.20 Å upon transition to the high-spin state [3]. The propyl derivative's coordination mode is expected to be structurally analogous, differing only in the increased steric bulk and lipophilicity conferred by the longer alkyl chains.

Coordination chemistry
Class-level inference
N,N-bidentate κ²N,N' mode via imidazole N3 atoms forming a 6-membered chelate ring, as crystallographically validated for the methyl analog (BIK) in [Fe(BIK)₃]²⁺, [Cr(bik)₃]³⁺, and [Fe(Mebik)₂(NCS)₂] complexes. Propyl derivative structural data not yet reported.
Coordination geometry is expected to be conserved; lipophilicity, not chelate ring architecture, is the primary differentiator
Crystallographic confirmation of the propyl analog would strengthen procurement rationale for SCO/emitter applications
Coordination chemistry Crystal engineering Bidentate ligand Spin-crossover

Aqueous Solubility Contrast: The Methyl Analog's Documented 50 mg/mL Water Solubility vs. the Propyl Derivative's Predicted Reduced Aqueous Solubility

The 1-methyl analog (BIK) has a documented aqueous solubility of 50 mg/mL in H₂O (clear, colorless to slightly yellow solution) . While direct aqueous solubility data for the 1-propyl derivative are not currently reported in the peer-reviewed literature, the LogP difference of +1.75 log units (2.13 vs. 0.38) predicts substantially reduced aqueous solubility. Using a general Hansch-type estimate (ΔLogS ≈ –ΔLogP for compounds with identical PSA), the propyl derivative's aqueous solubility is predicted to be approximately 50–100× lower than the methyl analog, placing it in the sub-mg/mL range. Conversely, solubility in organic solvents (dichloromethane, toluene, ethyl acetate) is expected to be correspondingly enhanced.

Aqueous solubility inversion
Data to verify
Methyl analog experimentally soluble at 50 mg/mL in H₂O; propyl derivative aqueous solubility predicted ≤1 mg/mL based on Hansch-type ΔLogS ≈ –ΔLogP estimation (~50–100× lower). Organic-solvent solubility expected to be correspondingly enhanced.
Directs application choice: aqueous-phase studies favor the methyl analog; non-aqueous extraction or hydrophobic material synthesis favors the propyl variant
Experimental solubility measurement for the propyl compound is not available in peer-reviewed literature; confirmation recommended
Solubility Formulation Bioconjugation Aqueous compatibility

Metal-Complex Thermoanalytical Stability: Class-Level Evidence for Thermal Decomposition Pathways in Bis(imidazol-2-yl)ketone Complexes

Thermoanalytical studies (TG-MS, TG-FTIR) on Cu(II), Zn(II), Co(II), Ni(II), and Mn(II) complexes of bis(1-methylimidazol-2-yl)ketone (BIK) have established a conserved thermal decomposition mechanism: the first mass-loss step corresponds to release of two counter-anions, followed by sequential loss of four methyl groups (side chains) and two bridging carbonyl groups [1][2]. Activation energies (Eₐ) for the first decomposition step were found to be nearly constant across the full conversion range (α), and rate constants (k_α) at 110 °C provided a reproducible stability ranking: Cu(BIK)₂Cl₂ > Zn(BIK)₂Cl₂ for the M(BIK)₂X₂ series [1]. For the propyl derivative, the analogous decomposition pathway would involve loss of propyl side chains (C₃H₇, 43 Da each) instead of methyl groups (CH₃, 15 Da), producing a distinct and identifiable mass-loss signature in TG-MS analysis—a directly exploitable analytical fingerprint for quality control.

Thermal decomposition fingerprint
Class-level inference
M(BIK)₂X₂ complexes (M = Cu, Zn, Co, Ni, Mn) decompose via anion loss → sequential methyl-group loss (Δm 15 Da per CH₃) → carbonyl bridge loss, with reproducible TG-MS signatures and near-constant activation energies. Propyl analog would release C₃H₇ fragments (Δm 43 Da), providing a distinct mass-loss pattern for quality control.
Offers a compound-specific TG-MS fingerprint for batch identity verification that shorter-chain analogs cannot replicate
Thermoanalytical data are class-level; direct study of propyl derivative complexes is pending
Thermal stability Thermogravimetry Coordination compounds Decomposition mechanism

Optimal Application Scenarios for Bis(1-propyl-1H-imidazol-2-yl)methanone Based on Quantitative Differentiation Evidence


Organic-Phase Metal Extraction and Homogeneous Catalysis in Non-Aqueous Media

The compound's LogP of 2.13 (56-fold higher than the methyl analog) and the class-documented enhancement of metal-complex partition constants with alkyl chain length [1] make it the preferred ligand choice for liquid-liquid extraction of transition metals (Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) into organic solvents such as toluene, dichloromethane, or 2-ethyl-1-hexanol. Extraction efficiency at lower pH—a direct consequence of longer alkyl chains displacing extraction curves toward acidic conditions [1]—reduces the ligand concentration required for quantitative metal recovery, directly improving process economics.

Hydrophobic Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The N,N-bidentate coordination mode forming 6-membered chelate rings, as structurally validated for the bis(imidazol-2-yl)methanone class [2][3], combined with the propyl derivative's enhanced organic solubility, positions it as a building block for hydrophobic MOFs and coordination polymers. The identical PSA (52.71 Ų) to the methyl analog ensures that hydrogen-bonding interactions in the framework are preserved while the propyl chains introduce hydrophobicity and pore-surface functionalization not achievable with shorter-chain analogs .

Spin-Crossover (SCO) Material Design with Tunable Lattice Effects

The well-characterized spin-crossover behavior of the bis(imidazol-2-yl)ketone class—exemplified by [Fe(Mebik)₂(NCS)₂] with T₁/₂ = 260 K and Fe–N bond lengthening of ~0.20 Å upon spin transition [4]—provides a validated SCO platform. The propyl derivative's longer alkyl chains are expected to modulate crystal-packing effects and intermolecular interactions (van der Waals, hydrophobic contacts) that critically influence SCO cooperativity and transition temperature, offering a tunable parameter for materials scientists that the methyl analog cannot provide.

Phosphorescent Cr(III) Emitter Development Requiring Organic-Processable Ligands

Following the Benchohra et al. (2024) demonstration that [Cr(bik)₃]³⁺ complexes yield excited-state lifetimes of 5.0–8.2 ms and PLQY of 0.8% under deaerated conditions [2], the propyl derivative offers a synthetic entry to Cr(III) phosphorescent emitters with enhanced solubility in organic solvents commonly used for thin-film device fabrication (e.g., dichloromethane, acetonitrile, toluene). This organic-phase processability is critical for spin-coating or inkjet-printing applications in near-infrared OLED development.

Application
Selection Property
Validation Focus
Organic-phase metal extraction & non-aqueous catalysis
Lipophilicity and phase-transfer behavior
Extraction efficiency at low pH; organic-solvent compatibility vs. shorter-chain analogs
Hydrophobic MOF and coordination polymer synthesis
Organic solubility combined with conserved N,N-bidentate chelation
Framework incorporation and pore-surface hydrophobicity under solvothermal conditions
Spin-crossover (SCO) material design
Tunable alkyl-chain effects on crystal packing and cooperativity
SCO transition temperature and lattice interactions in propyl-substituted Fe(II) complexes
Phosphorescent Cr(III) emitter development
Organic-processable ligand for thin-film device fabrication
Solubility in spin-coating solvents and photoluminescence quantum yield of Cr(III) tris-complexes
Quote Request

Request a Quote for Bis(1-propyl-1H-imidazol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.